Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for aromatic rings in medicinal chemistry, providing enhanced metabolic stability and solubility .
Preparation Methods
The synthesis of methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Industrial production methods may involve large-scale synthesis and modifications of bicyclo[1.1.1]pentane derivatives, ensuring high purity and yield .
Chemical Reactions Analysis
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a bioisostere for aromatic rings.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of aromatic rings, allowing it to bind to target proteins and enzymes effectively. This interaction can modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, which can influence their chemical reactivity and biological activity. The presence of the difluoromethoxymethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C9H12F2O3 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H12F2O3/c1-13-6(12)9-2-8(3-9,4-9)5-14-7(10)11/h7H,2-5H2,1H3 |
InChI Key |
AQAXUXQEBPMRSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)COC(F)F |
Origin of Product |
United States |
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